Thiocyanic acid

Description

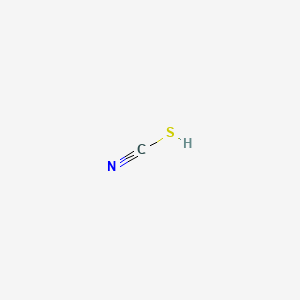

Structure

3D Structure

Properties

IUPAC Name |

thiocyanic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS/c2-1-3/h3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZDMBWJUHKJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HSCN, CHNS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1762-95-4 (ammonium salt), 2092-17-3 (barium salt), 306-61-6 (magnesium salt) | |

| Record name | Thiocyanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047221 | |

| Record name | Thiocyanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas or white solid (depends on degree of polymerization); [Merck Index] Colorless liquid; mp = 5 deg C; [ICSC], COLOURLESS LIQUID. | |

| Record name | Thiocyanic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.0 | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.73 [mmHg] | |

| Record name | Thiocyanic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

463-56-9 | |

| Record name | Thiocyanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocyanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCYANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5KWW7N91V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

5 °C | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

thiocyanic acid tautomerism with isothiocyanic acid

An In-depth Technical Guide on the Tautomerism of Thiocyanic and Isothiocyanic Acid

Abstract

This technical guide provides a comprehensive examination of the tautomeric relationship between this compound (HSCN) and isothis compound (HNCS). Isothis compound is the more stable tautomer, comprising approximately 95% of the mixture in the vapor phase.[1][2][3] This document details the structural and energetic properties of both isomers, summarizes quantitative data, and outlines the key experimental and computational methodologies used to characterize this equilibrium. The content is intended for professionals in chemical research and drug development who require a deep understanding of the [H, C, N, S] isomeric system.

Introduction to Tautomerism: The HSCN/HNCS System

Tautomers are isomers of a chemical compound that readily interconvert. This phenomenon, known as tautomerism, typically involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. This compound exists as a tautomeric equilibrium between two forms: this compound (H-S-C≡N) and isothis compound (H-N=C=S).[1][4]

While both structures exist, the equilibrium heavily favors the iso- form, HNCS, which is the most stable molecule in the [H, C, N, S] isomeric family.[5] The less stable HSCN tautomer has been challenging to isolate and characterize but has been successfully studied using specialized spectroscopic techniques.[6][7] Understanding this tautomerism is crucial for applications in organic synthesis, analytical chemistry, and biochemistry, where the thiocyanate (B1210189) ion (SCN⁻) and its conjugate acids are involved.[8][9]

Structural and Energetic Properties

The distinct connectivity of the hydrogen atom in the two tautomers results in significant differences in their molecular structure, stability, and physical properties.

-

Isothis compound (HNCS): This is the more stable and prevalent tautomer.[5] Spectroscopic studies have shown it to have a trans bent, quasi-linear structure.[10] The hydrogen is bonded to the nitrogen atom.

-

This compound (HSCN): This is the higher-energy tautomer where the hydrogen is bonded to the sulfur atom.[5][11] It possesses a singlet ground state with a planar equilibrium structure and a nearly linear heavy atom backbone.[7]

The tautomeric equilibrium between these two forms is a fundamental aspect of their chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. dreamstime.com [dreamstime.com]

- 4. This compound | HSCN | CID 781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 8. This compound|HSCN Reagent|For Research Use [benchchem.com]

- 9. Cas 463-56-9,this compound | lookchem [lookchem.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. arxiv.org [arxiv.org]

An In-depth Technical Guide on the Electronic Structure and Bonding of Thiocyanic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and bonding of thiocyanic acid (HSCN) and its stable isomers, isothis compound (HNCS) and thiofulminic acid (HCNS). A thorough examination of their molecular geometries, electronic properties, and relative stabilities is presented, supported by quantitative data from spectroscopic experiments and computational studies. Detailed methodologies for key experimental techniques, including Fourier Transform Microwave (FTM) Spectroscopy and Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy, are outlined. Furthermore, this guide employs Graphviz visualizations to illustrate the logical relationships in the isomerization pathways between these molecules, offering a deeper understanding of their chemical behavior.

Introduction

This compound and its isomers represent a fascinating case study in molecular structure and bonding, exhibiting significant variations in stability and reactivity with subtle changes in atomic arrangement. The [H, C, N, S] isomeric family is of considerable interest in various chemical contexts, from interstellar chemistry to synthetic applications. Isothis compound (HNCS) is the most stable and well-characterized isomer, while this compound (HSCN) and thiofulminic acid (HCNS) are less stable and have been the subject of more recent spectroscopic and computational investigations.[1][2] Understanding the electronic structure and bonding within this isomeric system is crucial for predicting their reactivity, designing synthetic routes, and interpreting spectroscopic data.

This guide synthesizes experimental and theoretical findings to provide a detailed overview of the bonding, molecular orbital interactions, and geometric parameters of HSCN, HNCS, and HCNS.

Molecular Structure and Isomerism

The three primary isomers of the elemental composition CHNS are this compound (HSCN), isothis compound (HNCS), and thiofulminic acid (HCNS). Their relative stabilities and geometric parameters have been determined through a combination of experimental spectroscopy and high-level computational chemistry.

Isomer Stabilities

Computational studies have consistently shown that isothis compound (HNCS) is the global minimum on the potential energy surface, making it the most stable isomer.[1] this compound (HSCN) is the next most stable, followed by the significantly less stable thiofulminic acid (HCNS).[1]

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Calculation Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| HNCS | B3LYP | aug-cc-pVTZ | 0.0 | [1] |

| HSCN | B3LYP | aug-cc-pVTZ | 11.8 | [1] |

| HCNS | B3LYP | aug-cc-pVTZ | 34.3 | [1] |

| HNCS | CCSD(T) | aug-cc-pVTZ | 0.0 | [1] |

| HSCN | CCSD(T) | aug-cc-pVTZ | 6.3 | [1] |

| HCNS | CCSD(T) | aug-cc-pVTZ | 34.4 | [1] |

Geometric Parameters

The bonding and geometry of each isomer have been elucidated through microwave spectroscopy and supported by computational optimizations.

Table 2: Geometric Parameters of this compound Isomers

| Isomer | Parameter | Experimental Value | Computational Value | Reference |

| HSCN | r(H-S) | - | 1.349 Å | [3] |

| r(S-C) | - | 1.699 Å | [3] | |

| r(C≡N) | - | 1.154 Å | [3] | |

| ∠(H-S-C) | - | 95.1° | [3] | |

| ∠(S-C-N) | - | 176.1° | [3] | |

| HNCS | r(H-N) | 1.01 Å (assumed) | - | [4] |

| r(N=C) | 1.218 Å | - | [4] | |

| r(C=S) | 1.557 Å | - | [4] | |

| ∠(H-N-C) | 136° | - | [4] | |

| HCNS | r(H-C) | - | - | |

| r(C-N) | - | - | ||

| r(N-S) | - | - | ||

| ∠(H-C-N) | - | - | ||

| ∠(C-N-S) | - | - |

Note: Experimental data for HCNS is less readily available in the searched literature.

Dipole Moments

The dipole moments of these isomers are significant, making them amenable to study by rotational spectroscopy.

Table 3: Dipole Moments of this compound Isomers

| Isomer | Dipole Moment (Debye) | Method | Reference |

| HSCN | ~1.6 | Rotational Spectroscopy | [5] |

| HNCS | 1.72 | Stark Effect Analysis | [4] |

| HCNS | - | - |

Note: The dipole moment for HCNS is not explicitly stated in the provided search results.

Electronic Structure and Bonding

The electronic structure of the this compound isomers is best described using molecular orbital (MO) theory. The arrangement of sigma and pi bonds, as well as the distribution of electron density, dictates the geometry and reactivity of each molecule.

This compound (HSCN)

In HSCN, the sulfur atom is single-bonded to both a hydrogen and a carbon atom, with a triple bond between the carbon and nitrogen atoms (H-S-C≡N).[6] This linear arrangement of the S-C-N backbone is a key feature of its structure.

Isothis compound (HNCS)

Isothis compound features a bent H-N-C linkage and a nearly linear N=C=S backbone.[4] The bonding is characterized by double bonds between nitrogen and carbon, and carbon and sulfur. The π system in HNCS involves the nitrogen lone pair stabilized by a higher-lying C-S π bond.

Thiofulminic Acid (HCNS)

Thiofulminic acid has a linear H-C-N-S arrangement. Its electronic structure is less commonly described in introductory texts but has been investigated computationally.

Isomerization Pathways

The interconversion between the this compound isomers proceeds through transition states on the potential energy surface. Understanding these pathways is crucial for explaining their relative abundances and reaction mechanisms.

Caption: Isomerization pathways between this compound isomers.

The isomerization from HNCS to HSCN occurs via a direct 1,3-hydrogen transfer through a planar transition state (TS1).[1] The calculated barrier for the forward reaction (HNCS → HSCN) is approximately 60.3-62.4 kcal/mol, while the reverse reaction has a barrier of 50.6-54.0 kcal/mol.[1] The interconversion involving thiofulminic acid (HCNS) proceeds through higher energy transition states. For instance, the rearrangement of HCNS to another isomer, HSNC (isothiofulminic acid), involves a 1,3-hydrogen shift with a significant activation energy.[1]

Experimental Protocols

The characterization of this compound and its isomers relies on sophisticated experimental techniques capable of studying unstable and transient species.

Fourier Transform Microwave (FTM) Spectroscopy

Objective: To determine the rotational constants and, consequently, the precise molecular geometry of gas-phase molecules.

Methodology:

-

Sample Generation: For unstable species like HSCN, a precursor mixture, such as hydrogen sulfide (B99878) (H₂S) and cyanogen (B1215507) ((CN)₂) or methyl cyanide (CH₃CN), is introduced into a vacuum chamber.[3] A pulsed discharge is used to generate the target molecule in situ.

-

Supersonic Expansion: The gas mixture is expanded supersonically into a high-vacuum chamber through a pulsed nozzle. This cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the resulting spectrum.

-

Microwave Excitation: The cooled molecular beam passes through a Fabry-Pérot cavity where it is irradiated with a short, high-power microwave pulse. This pulse excites a coherent rotational polarization in the molecules.

-

Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

-

Fourier Transformation: The time-domain FID signal is converted to a frequency-domain spectrum via a Fourier transform, revealing the rotational transition frequencies with high resolution.

-

Spectral Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to extract the rotational constants (A, B, C) and other spectroscopic parameters. From these constants, the moments of inertia and, ultimately, the molecular structure can be derived.[3]

Caption: Workflow for Fourier Transform Microwave Spectroscopy.

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To study the vibrational spectra of unstable molecules by trapping them in an inert solid matrix at cryogenic temperatures.

Methodology:

-

Precursor Preparation: A suitable precursor for the molecule of interest is prepared. For example, to study the photochemistry of HNCS, it can be synthesized and purified.

-

Matrix Deposition: A gaseous mixture of the precursor and a large excess of an inert gas (e.g., argon or nitrogen) is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (typically around 10-20 K).

-

Matrix Formation: The inert gas solidifies, forming a rigid matrix that traps the precursor molecules in an isolated state, preventing intermolecular interactions.

-

FTIR Spectroscopy: An initial FTIR spectrum of the matrix-isolated precursor is recorded.

-

In-situ Generation (Photolysis): The matrix is irradiated with UV light from a suitable source (e.g., a mercury lamp) to induce photochemical reactions. For instance, UV photolysis of matrix-isolated HNCS can lead to the formation of HSCN and another isomer, HSNC.[7]

-

Post-Photolysis Spectroscopy: FTIR spectra are recorded at various intervals during photolysis to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the photoproducts.

-

Data Analysis: The vibrational frequencies of the new species are identified and assigned based on isotopic substitution studies and comparison with theoretical frequency calculations.

Caption: Workflow for Matrix Isolation FTIR Spectroscopy.

Computational Chemistry Methods

Objective: To calculate the geometric, energetic, and spectroscopic properties of molecules using quantum mechanical principles.

Methodology:

-

Method and Basis Set Selection: A suitable level of theory and basis set are chosen based on the desired accuracy and computational cost. Common methods for studying small molecules like the this compound isomers include Density Functional Theory (DFT) with functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)).[1] Basis sets like the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) are often employed.[1]

-

Geometry Optimization: An initial guess for the molecular geometry is provided, and an optimization algorithm (e.g., quasi-Newton methods) is used to find the minimum energy structure on the potential energy surface.[8][9] This involves iteratively calculating the energy and its gradients with respect to the atomic coordinates and adjusting the geometry until a stationary point is reached.

-

Frequency Analysis: A vibrational frequency calculation is performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies, which can be compared with experimental IR spectra.

-

Property Calculations: Once the optimized geometry is obtained, other properties such as dipole moment, molecular orbital energies, and relative energies between isomers can be calculated.

-

Transition State Searching: To study isomerization pathways, transition state optimization algorithms are used to locate the saddle points on the potential energy surface connecting two minima. A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[10]

Conclusion

The electronic structure and bonding of this compound and its isomers, isothis compound and thiofulminic acid, have been extensively characterized through a synergistic combination of advanced spectroscopic techniques and high-level quantum chemical calculations. This guide has provided a consolidated overview of their relative stabilities, geometric parameters, and the electronic factors governing their bonding. The detailed experimental and computational methodologies presented herein offer a framework for researchers in chemistry and drug development to further investigate these and other complex molecular systems. The visualization of isomerization pathways provides a clear conceptual map of their interconversion, which is fundamental to understanding their chemical dynamics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Geometry Optimization: Precision in Molecular Structure Analysis [promethium.qcware.com]

- 9. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 10. usb.ac.ir [usb.ac.ir]

Thermodynamic Landscapes of HSCN and HNCS Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyanic acid (HSCN) and isothis compound (HNCS) are two isomers with significant implications across various scientific disciplines, from atmospheric chemistry to drug development. Understanding their relative stabilities and thermodynamic properties is crucial for predicting their behavior, reactivity, and potential biological activity. This technical guide provides an in-depth analysis of the thermodynamic properties of HSCN and HNCS, details the experimental protocols used to determine these properties, and visualizes key related processes.

Core Thermodynamic Properties

The thermodynamic stability of the HSCN and HNCS isomers is a key area of investigation. It is well-established that isothis compound (HNCS) is the more stable isomer, with this compound (HSCN) being higher in energy.[1][2][3] This energy difference has been reported to be approximately 3200 K, which translates to about 6 kcal/mol.[2][3]

Data Presentation

The following table summarizes the key thermodynamic properties for both HSCN and HNCS isomers.

| Property | HSCN (this compound) | HNCS (Isothis compound) | Units |

| Standard Enthalpy of Formation (ΔHf°) | ~152.7 | 127.612 | kJ/mol |

| Standard Molar Entropy (S°) | Data not readily available | 247.6928 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not readily available | 112.968 | kJ/mol |

Isomerization and Related Processes

The interconversion between HSCN and HNCS, along with the protonophoric activity of the thiocyanate (B1210189) anion (SCN-), are critical processes influenced by their thermodynamic properties.

Figure 1: Isomerization pathway between HSCN and HNCS.

The protonophoric activity of thiocyanate involves the transport of protons across a membrane, a process relevant to its biological effects.

Figure 2: Protonophoric cycle of thiocyanate.

Experimental Protocols

The determination of thermodynamic properties for unstable isomers like HSCN and HNCS requires specialized experimental techniques.

Matrix Isolation Infrared Spectroscopy

This technique is used to trap and study reactive or unstable species at very low temperatures.

Methodology:

-

Sample Preparation: The precursor to the species of interest (e.g., a compound that yields HSCN or HNCS upon photolysis) is mixed with a large excess of an inert gas, such as argon or nitrogen, in the gas phase.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to temperatures typically below 20 K by a closed-cycle helium cryostat.

-

Matrix Formation: The inert gas solidifies, forming a rigid, transparent matrix that isolates the individual precursor molecules.

-

Generation of Isomers: The isolated precursor molecules are subjected to in-situ photolysis using a UV light source to generate the HSCN and HNCS isomers.

-

Spectroscopic Analysis: Infrared spectra of the matrix-isolated species are recorded using a Fourier-transform infrared (FTIR) spectrometer. The vibrational frequencies observed are characteristic of the trapped molecules and can be used to identify the different isomers.

-

Data Analysis: By analyzing the changes in the IR spectra upon photolysis and annealing (controlled warming of the matrix), the formation and interconversion of the isomers can be studied. Theoretical calculations are often used to aid in the assignment of the observed vibrational bands to specific isomers.

Figure 3: Workflow for Matrix Isolation IR Spectroscopy.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules, from which precise molecular structures and dipole moments can be derived. These parameters are essential for calculating thermodynamic properties.

Methodology:

-

Sample Introduction: A gaseous sample of the isomer of interest is introduced into a high-vacuum chamber. For unstable species, this often involves in-situ generation, for example, through a chemical reaction or a discharge.

-

Microwave Irradiation: The gas is irradiated with microwave radiation of a specific frequency.

-

Absorption Detection: The absorption of microwave radiation by the molecules is detected as a function of frequency. Transitions between rotational energy levels occur at specific frequencies, resulting in a rotational spectrum.

-

Spectral Analysis: The frequencies of the absorption lines are precisely measured. These frequencies are then fitted to a molecular rotational Hamiltonian to determine the rotational constants (A, B, and C).

-

Structural and Thermodynamic Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on its geometry (bond lengths and angles). By analyzing the spectra of different isotopic species, a complete molecular structure can be determined. From the molecular structure and vibrational frequencies (often obtained from IR spectroscopy or computational chemistry), the partition function can be calculated, which then allows for the determination of thermodynamic properties like entropy and heat capacity.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules and can be used to determine ionization energies, which are related to enthalpies of formation.

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a UV lamp (for valence electrons) or an X-ray source (for core electrons).

-

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

-

Spectrum Generation: A photoelectron spectrum is generated by plotting the number of detected electrons as a function of their kinetic energy or, more commonly, their binding energy (calculated as the difference between the photon energy and the measured kinetic energy).

-

Data Interpretation: The peaks in the photoelectron spectrum correspond to the ionization of electrons from different molecular orbitals. The energies of these peaks provide the ionization energies of the molecule. The adiabatic ionization energy (the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the ion) can be related to the enthalpy of formation of the cation, which in turn can be used in thermochemical cycles to determine the enthalpy of formation of the neutral molecule.

Conclusion

The thermodynamic properties of HSCN and HNCS isomers are fundamental to understanding their relative stability and reactivity. While HNCS is the thermodynamically favored isomer, the existence and study of HSCN are crucial for a complete picture of their chemistry. The experimental techniques outlined in this guide provide the means to probe these properties, even for such transient and reactive species. Further research, particularly to obtain precise experimental thermodynamic data for HSCN, will continue to refine our understanding of this important isomeric system.

References

historical discovery and synthesis of thiocyanic acid

An In-depth Technical Guide to the Historical Discovery and Synthesis of Thiocyanic Acid

Executive Summary

This compound (HSCN) is a fundamentally important, albeit unstable, inorganic acid that holds a significant place in the history of chemistry. As the sulfur analog of cyanic acid, its discovery and the study of its salts, the thiocyanates, were intertwined with the development of key chemical concepts like isomerism and pseudohalogens. This technical guide provides a comprehensive overview of the historical milestones in the discovery of this compound, the evolution of its synthetic methodologies, and detailed experimental protocols. It covers the tautomeric nature of the acid, its chemical properties, and its pivotal role as a precursor in synthetic chemistry, particularly in the formation of thiourea (B124793), which parallels the famous Wöhler synthesis of urea (B33335). This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this foundational chemical species.

Historical Discovery

The history of this compound begins with its conjugate base, the thiocyanate (B1210189) anion ([SCN]⁻). The seminal synthesis is attributed to the British chemist Robert Porrett in 1809.[1][2][3] This discovery was serendipitous and notably predates the isolation of elemental halogens like bromine and iodine.[1][2] In his pioneering work, Porrett prepared what he termed "sulfuretted chyazate" salts by reacting sources of cyanide and sulfur.[1][2] He successfully synthesized a wide array of metal thiocyanates, demonstrating the ion's versatile coordination chemistry.[2] The anion was also known by other historical names, including "rhodanide," a reference to the red color of its ferric complexes.[1][2]

The isolation and characterization of the free acid, this compound, followed from the work on its salts. Throughout the 19th century, chemists established that the free acid could be liberated by treating aqueous solutions of thiocyanate salts with a stronger acid. These early preparations yielded aqueous solutions of HSCN, as the pure substance was found to be unstable and prone to polymerization.[4][5] This work was foundational, establishing thiocyanates as a prototypical example of "pseudohalides"—anions that exhibit chemical behaviors similar to true halides.[3]

Physicochemical Properties and Tautomerism

This compound is a colorless liquid or gas that is highly soluble in water, ethanol, and diethyl ether.[6] It is a moderately strong acid with a pKa of approximately 1.1.[6] The pure acid is unstable, particularly when heated, and can polymerize into a solid material.[4][5]

A critical feature of this compound is its existence as a tautomeric mixture with isothis compound (HNCS).[5][6][7] The equilibrium between these two forms is a key aspect of its chemistry. In the vapor phase, the isothis compound tautomer (H-N=C=S) is the dominant species, accounting for about 95% of the mixture.[6] In solution, the equilibrium can be influenced by the solvent and other conditions.

Quantitative Data Summary

The key quantitative properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | CHNS | [5][8] |

| Molar Mass | 59.09 g·mol⁻¹ | [5][6] |

| Appearance | Colorless liquid or gas | [6] |

| Density | ~2.04 g/cm³ | [6] |

| pKa (at 20 °C) | 1.1 | [6] |

| Boiling Point | 146 °C (est.) | [7] |

| Solubility in Water | Miscible | [6] |

Synthesis of this compound and its Derivatives

The synthesis of this compound has evolved from simple acid liberation to sophisticated in situ generation for use in complex organic reactions.

Liberation of Free this compound

The oldest and most direct method for preparing a solution of this compound is through the acidification of a stable thiocyanate salt. This method remains a common laboratory procedure for generating the acid in situ for immediate consumption in a reaction, which circumvents issues related to its instability.

The "Thio-Wöhler" Synthesis: Thiourea from Ammonium (B1175870) Thiocyanate

A historically significant reaction is the thermal conversion of ammonium thiocyanate to its isomer, thiourea. This process is a direct analog of Friedrich Wöhler's landmark 1828 synthesis of urea from ammonium cyanate. When ammonium thiocyanate is heated above its melting point (approx. 150 °C), it establishes a reversible equilibrium with thiourea.[9] The equilibrium composition is dependent on temperature. For example, at 156 °C, the mixture contains about 26.7% thiourea, while at 182 °C, it contains about 23.0% thiourea.[9] This transformation provided further evidence against the theory of vitalism and highlighted the concept of isomerism in sulfur-containing organic compounds.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis of this compound and its derivatives.

Protocol: Generation of an Ethereal Solution of this compound

This protocol is adapted from established methods of liberating free this compound from its salt for use in synthesis.[4][8][10] This method is suitable for producing a relatively pure solution of the acid, free from inorganic salt byproducts.

Objective: To prepare a solution of free this compound in diethyl ether.

Materials:

-

Potassium thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

-

Potassium bisulfate (KHSO₄) or concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Separatory funnel, Erlenmeyer flask, magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of Reactant Solution: In an Erlenmeyer flask, dissolve potassium thiocyanate (e.g., 0.1 mol) in a minimal amount of deionized water. Cool the flask in an ice bath to 0-5 °C.

-

Acidification: Slowly add a stoichiometric equivalent of a strong acid (e.g., an aqueous solution of KHSO₄ or dropwise addition of concentrated H₂SO₄) to the cooled thiocyanate solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C to minimize polymerization of the product.[10] Reaction: KSCN(aq) + H₂SO₄(aq) → HSCN(aq) + KHSO₄(aq)

-

Extraction: Transfer the cold aqueous solution to a separatory funnel. Add an equal volume of cold, anhydrous diethyl ether.

-

Separation: Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The this compound will preferentially partition into the ether layer.

-

Isolation: Carefully drain the lower aqueous layer (containing the salt byproduct). Collect the upper ethereal layer, which now contains the free this compound.

-

Storage and Use: The resulting ethereal solution should be used immediately for subsequent reactions. It can be stored for a very short period in a tightly sealed container at low temperatures (e.g., in a refrigerator), but decomposition and polymerization will occur over time.[4]

Safety: This procedure must be conducted in a well-ventilated fume hood. Diethyl ether is extremely flammable. This compound and its vapor are toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Protocol: Thermal Conversion of Ammonium Thiocyanate to Thiourea

This protocol demonstrates the classic reversible isomerization analogous to the Wöhler synthesis.[9][11]

Objective: To synthesize thiourea from ammonium thiocyanate and observe the chemical equilibrium.

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

Oil bath or heating mantle with temperature control

-

Test tube or small round-bottom flask

-

Stirring rod

Procedure:

-

Setup: Place a sample of ammonium thiocyanate (e.g., 10 g) into a clean, dry test tube or flask.

-

Heating: Immerse the lower portion of the vessel in an oil bath preheated to 160 °C. The ammonium thiocyanate will melt (m.p. ~150 °C).

-

Reaction: Maintain the molten mass at 160 °C for approximately two hours.[11] During this time, the reversible conversion to thiourea will proceed towards equilibrium. Reaction: NH₄SCN(l) ⇌ (NH₂)₂CS(l)

-

Cooling and Solidification: After the heating period, remove the vessel from the oil bath and allow it to cool. The molten mixture of ammonium thiocyanate and thiourea will solidify.

-

Analysis (Optional): The resulting solid is a mixture of the reactant and product. The percentage of thiourea can be determined by analytical methods such as titration or spectroscopy to confirm that equilibrium was reached. Separation can be achieved by fractional crystallization, as thiourea is less soluble in cold water than ammonium thiocyanate.[11]

Safety: The heating of ammonium thiocyanate can release toxic fumes. This experiment must be performed in a fume hood. High temperatures are involved; use appropriate caution.

Conclusion

The discovery of this compound and its salts by Robert Porrett marked a significant, though often overlooked, milestone in the history of chemistry. The subsequent study of its properties and reactions, particularly the isomerization of ammonium thiocyanate to thiourea, provided a powerful parallel to Wöhler's synthesis of urea, reinforcing the collapse of vitalism and solidifying the concept of isomerism. While the free acid remains a challenging substance to handle due to its instability, its in situ generation from stable thiocyanate salts is a cornerstone technique in modern synthesis, enabling the incorporation of the versatile thiocyanate functional group into a vast range of molecules relevant to materials science, agriculture, and pharmaceutical development. A thorough understanding of its historical context and synthetic pathways remains essential for researchers leveraging its unique chemistry today.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2639267A - Thiocyanogen containing compositions - Google Patents [patents.google.com]

- 5. This compound | HSCN | CID 781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, 463-56-9 [thegoodscentscompany.com]

- 8. This compound [drugfuture.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. US2639291A - Process for making thiocyanogen derivatives - Google Patents [patents.google.com]

- 11. US1949738A - Manufacture and separation of thiourea from ammonium thiocyanate - Google Patents [patents.google.com]

theoretical studies on thiocyanic acid stability

An In-depth Technical Guide on the Theoretical Stability of Thiocyanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HSCN) and its principal isomer, isothis compound (HNCS), are molecules of significant interest across various scientific disciplines, from astrochemistry to synthetic chemistry. Understanding their relative stability, structure, and reactivity is crucial for predicting their behavior in different environments. This technical guide provides a comprehensive overview of the theoretical studies dedicated to elucidating the stability of this compound. It consolidates data from high-level computational chemistry studies, presenting relative energies, structural parameters, and reaction pathways. Detailed computational methodologies are described, and key processes are visualized through logical diagrams to facilitate a deeper understanding.

Introduction to this compound and its Isomers

This compound (HSCN) is a chemical compound that exists in a tautomeric equilibrium with isothis compound (HNCS).[1][2] Theoretical and experimental studies have consistently shown that the isothis compound tautomer is the more stable of the two, dominating in the vapor phase with an abundance of approximately 95%.[1] The [H, C, N, S] chemical space also includes other, less stable isomers such as thiofulminic acid (HCNS) and isothiofulminic acid (HSNC).[3]

The stability and reactivity of these isomers are of fundamental importance. In the context of astrochemistry, the detection of both HNCS and the higher-energy HSCN in the interstellar medium (ISM) challenges existing chemical models and highlights the need for accurate theoretical data on their formation and interconversion pathways.[3][4][5][6][7] In synthetic and medicinal chemistry, the thiocyanate (B1210189) moiety is a versatile functional group, and understanding the stability of its acidic forms is relevant to reaction mechanism design and drug development.

Isomerism and Relative Thermodynamic Stability

Quantum mechanical calculations have been instrumental in determining the structures and relative energies of the [H, C, N, S] isomers. Isothis compound (HNCS) is consistently identified as the global minimum on the potential energy surface.[3][7] this compound (HSCN) is the next most stable isomer, lying significantly higher in energy.[3][8] Other isomers, such as HCNS and HSNC, are even more energetic.[3][7]

Data Presentation: Relative Energies of [H, C, N, S] Isomers

The following table summarizes the relative energies of the primary this compound isomers as determined by various computational studies. These values are crucial for predicting equilibrium concentrations and reaction thermodynamics.

| Isomer | Formula | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Computational Level (Representative) | Reference |

| Isothis compound | HNCS | 0.0 | 0.0 | CCSD(T), DFT | [3][7][8] |

| This compound | HSCN | 4 - 14 (approx. 7.6) | 16.7 - 58.6 (approx. 31.8) | Wierzejewska & Moc (2003) | [3][8] |

| Thiofulminic Acid | HCNS | ~41.3 | ~172.8 | McGuire et al. (2016) | [7] |

| Isothiofulminic Acid | HSNC | - | - | Wierzejewska & Mielke (2001) | [4] |

Note: Energy ranges (e.g., 4-14 kcal/mol for HSCN) reflect the dependency of the precise energy difference on the level of theory and basis set used in the calculation.[8] The value of ~7.6 kcal/mol (3200 K) is often cited for HSCN.[7]

Theoretical Molecular Structure

Computational chemistry provides highly accurate predictions of molecular geometries. The equilibrium structures of HSCN and its isomers have been determined using methods such as Density Functional Theory (DFT). These theoretical structures are essential for calculating spectroscopic constants, which in turn guide the experimental detection of these molecules.[8][9]

Data Presentation: Calculated Structural Parameters

The table below presents the key geometrical parameters for this compound (HSCN) and isothis compound (HNCS) derived from theoretical calculations.

| Parameter | Molecule | Value | Computational Level | Reference |

| Bond Lengths (Å) | ||||

| H–S | HSCN | 1.343 | B3LYP/aug-cc-pVTZ | Wierzejewska & Moc (2003)[8][9] |

| S–C | HSCN | 1.686 | B3LYP/aug-cc-pVTZ | Wierzejewska & Moc (2003)[8][9] |

| C≡N | HSCN | 1.161 | B3LYP/aug-cc-pVTZ | Wierzejewska & Moc (2003)[8][9] |

| H–N | HNCS | 1.001 | B3LYP/6-311++G(d,p) | - |

| N=C | HNCS | 1.218 | B3LYP/6-311++G(d,p) | - |

| C=S | HNCS | 1.599 | B3LYP/6-311++G(d,p) | - |

| Bond Angles (°) | ||||

| H–S–C | HSCN | 92.9 | B3LYP/aug-cc-pVTZ | Wierzejewska & Moc (2003)[8][9] |

| S–C≡N | HSCN | 179.1 | B3LYP/aug-cc-pVTZ | Wierzejewska & Moc (2003)[8][9] |

| H–N=C | HNCS | 131.6 | B3LYP/6-311++G(d,p) | - |

| N=C=S | HNCS | 174.5 | B3LYP/6-311++G(d,p) | - |

Isomerization and Decomposition Pathways

Theoretical studies have explored the mechanisms by which this compound and its isomers can interconvert or decompose. These pathways are critical for understanding the observed abundances of these molecules in various environments.

Isomerization of HNCS

Photolysis experiments, supported by theoretical calculations, show that the most stable isomer, HNCS, can convert to the less stable HSCN and HSNC upon UV irradiation.[3][4] This suggests the existence of accessible transition states on the excited-state potential energy surface.

Caption: Photoisomerization pathways from HNCS to HSCN and HSNC.

Decomposition Pathways from Thiourea (B124793)

Theoretical studies on the thermal decomposition of thiourea show that it can serve as a precursor to both thiocyanic and isothis compound. The process involves an initial isomerization to carbamimidothioic acid, which can then dissociate into different product pairs. The formation of ammonia (B1221849) and isothis compound (NH3 + HNCS) is computationally shown to be a favorable pathway.[10]

Caption: Theoretical decomposition of thiourea leading to HSCN/HNCS.

Experimental Protocols: Computational Methodologies

The theoretical investigation of this compound stability relies on a variety of sophisticated quantum chemistry methods. The choice of method and basis set is critical for obtaining accurate results.

Commonly Employed Theoretical Methods:

-

Hartree-Fock (HF): A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is often a starting point for more advanced calculations.[10]

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon HF by adding electron correlation effects through perturbation theory, typically to the second order (MP2). It offers a good balance of cost and accuracy for many systems.[10][11][12]

-

Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density rather than the wavefunction. Functionals like B3LYP and M06-2X are commonly used for their efficiency and accuracy in predicting geometries and energies.[8][9][10][13]

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally expensive.[14]

-

Complete Active Space Self-Consistent Field (CASSCF): A multireference method essential for studying excited states, photochemistry, and bond-breaking processes where single-reference methods like HF or DFT may fail.[11][12]

Basis Sets:

The calculations are performed using basis sets of varying sizes, such as the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ), which are crucial for accurately describing the electronic structure.[8][9][10][11][12]

Computational Workflow

A typical computational study of molecular stability and isomerization follows a standardized workflow to ensure rigorous and reproducible results.

Caption: A standard workflow for computational chemistry studies.

Conclusion

Theoretical studies, grounded in the principles of quantum mechanics, have provided invaluable insights into the stability, structure, and reactivity of this compound and its isomers. Computational chemistry has firmly established isothis compound (HNCS) as the most stable isomer, with this compound (HSCN) being significantly less stable. These studies have successfully predicted molecular structures and spectroscopic properties, aiding in their experimental detection, particularly in astrophysical environments. Furthermore, theoretical modeling has illuminated the complex pathways of isomerization and decomposition. The continued application of advanced computational methods will undoubtedly deepen our understanding of this important class of molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mcguirelab.mit.edu [mcguirelab.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A computational study of photochemical isomerization reactions of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Quantum Chemical Calculations of Thiocyanic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on thiocyanic acid and its isomers. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a consolidated repository of theoretical data, alongside relevant experimental context and methodologies. This document summarizes key computed properties, details the computational and experimental methods employed, and visualizes the energetic relationships between the isomers.

Introduction to this compound and its Isomers

This compound is a molecule with the chemical formula [H, C, N, S]. It exists as several isomers, with the most stable being isothis compound (HNCS). This compound (HSCN) is the second most stable isomer.[1] Two other higher-energy isomers, thiofulminic acid (HCNS) and isothiofulminic acid (HSNC), have also been the subject of computational and experimental investigation.[2][3] The relative stability and properties of these isomers are of significant interest in various fields, including astrochemistry and theoretical chemistry.[1][3] In the vapor phase, the equilibrium mixture is dominated by isothis compound, comprising about 95% of the mixture.[4]

Quantum chemical calculations have proven to be an invaluable tool for elucidating the structures, energies, and other molecular properties of these transient and reactive species. These theoretical investigations provide insights that are often difficult to obtain through experimental methods alone.

Computational Data

Quantum chemical calculations have been employed to determine the key properties of the four main isomers of this compound. The following tables summarize the calculated relative energies, optimized geometries (bond lengths and bond angles), and dipole moments from various levels of theory.

Relative Energies

The relative energies of the [H, C, N, S] isomers are crucial for understanding their stability and potential for interconversion. Isothis compound (HNCS) is consistently found to be the global minimum on the potential energy surface.

| Isomer | B3LYP/aug-cc-pVTZ (kcal/mol)[2] | MP2/aug-cc-pVTZ (kcal/mol)[2] | CCSD(T)/aug-cc-pVTZ (kcal/mol)[2] |

| HNCS | 0.0 | 0.0 | 0.0 |

| HSCN | 11.8 | 6.3 | 6.3 |

| HCNS | 34.3 | 34.4 | 34.4 |

| HSNC | 40.3 | 36.0 | 36.0 |

Optimized Geometries

The geometric parameters of the isomers have been extensively studied using various computational methods. The tables below present a selection of calculated bond lengths and angles.

Isothis compound (HNCS)

| Parameter | B3LYP/aug-cc-pVTZ[5] |

| r(H-N) (Å) | 1.009 |

| r(N-C) (Å) | 1.218 |

| r(C-S) (Å) | 1.588 |

| ∠(H-N-C) (°) | 134.9 |

| ∠(N-C-S) (°) | 178.0 |

This compound (HSCN)

| Parameter | B3LYP/aug-cc-pVTZ[5] |

| r(H-S) (Å) | 1.350 |

| r(S-C) (Å) | 1.693 |

| r(C-N) (Å) | 1.159 |

| ∠(H-S-C) (°) | 92.8 |

| ∠(S-C-N) (°) | 179.3 |

Thiofulminic Acid (HCNS)

| Parameter | B3LYP/aug-cc-pVTZ[2] | MP2/aug-cc-pVTZ[2] |

| r(H-C) (Å) | 1.077 | 1.076 |

| r(C-N) (Å) | 1.203 | 1.207 |

| r(N-S) (Å) | 1.748 | 1.794 |

| ∠(H-C-N) (°) | 165.7 | 168.3 |

| ∠(C-N-S) (°) | 124.6 | 125.0 |

Isothiofulminic Acid (HSNC)

| Parameter | B3LYP/aug-cc-pVTZ[2] | MP2/aug-cc-pVTZ[2] |

| r(H-S) (Å) | 1.341 | 1.341 |

| r(S-N) (Å) | 1.772 | 1.815 |

| r(N-C) (Å) | 1.189 | 1.196 |

| ∠(H-S-N) (°) | 98.6 | 98.7 |

| ∠(S-N-C) (°) | 172.9 | 176.7 |

Vibrational Frequencies

Calculated vibrational frequencies are essential for the identification of these isomers in experimental spectra, such as those obtained from matrix isolation infrared spectroscopy.

This compound (HSCN) - BLYP/cc-pVTZ [6]

| Mode | Symmetry | Frequency (cm⁻¹) |

| 1 | A' | 2566 |

| 2 | A' | 2178 |

| 3 | A' | 946 |

| 4 | A' | 662 |

| 5 | A' | 324 |

| 6 | A" | 388 |

Dipole Moments

The dipole moment is a key indicator of the charge distribution within a molecule and is crucial for predicting its behavior in electric fields and its rotational spectrum.

| Isomer | LCAO-MO-SCF (Debye)[7] |

| HNCS | 2.87 |

| HCNS | 4.96 |

| CNSH | 3.32 |

| NCSH | 3.23 |

Methodologies

Computational Methods

The theoretical data presented in this guide were obtained using a variety of quantum chemical methods. A general workflow for such calculations is outlined below.

-

Ab initio methods : These methods are derived directly from theoretical principles without the inclusion of experimental data. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory (e.g., CCSD(T)).[8][9] These methods, particularly CCSD(T), are considered the "gold standard" for accuracy but are computationally expensive.

-

Density Functional Theory (DFT) : DFT methods are a popular alternative to traditional ab initio methods, offering a good balance between accuracy and computational cost.[9] Functionals such as B3LYP are widely used for the calculation of molecular properties.

-

Basis Sets : The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide more accurate results but also increase the computational time.[2]

A typical computational workflow for studying these isomers involves:

-

Geometry Optimization : Finding the minimum energy structure of the molecule.

-

Frequency Calculation : Performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies for spectral comparison.

-

Single-Point Energy Calculation : A high-accuracy energy calculation at the optimized geometry using a more sophisticated method or a larger basis set.

-

Property Calculations : Calculation of other properties of interest, such as dipole moments, polarizabilities, and rotational constants.

Experimental Protocols

The experimental study of this compound and its isomers is challenging due to their reactivity and instability.

Isothis compound can be synthesized for spectroscopic studies through the reaction of a thiocyanate (B1210189) salt with a strong, non-volatile acid. A common laboratory preparation involves the reaction of potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) with phosphoric acid (H₃PO₄). The resulting HNCS is a volatile gas that can be introduced into a spectrometer.

A general procedure is as follows:

-

A saturated aqueous solution of potassium thiocyanate is prepared.

-

An excess of phosphoric acid (e.g., 85%) is slowly added to the cooled and stirred thiocyanate solution.

-

The evolving gaseous HNCS is passed through a drying agent (e.g., P₂O₅) to remove water.

-

The purified HNCS gas is then introduced into the sample cell of the spectrometer.

Microwave spectroscopy is a powerful technique for determining the precise molecular structures of gas-phase molecules.[10][11]

A typical experimental setup for microwave spectroscopy of this compound isomers involves:

-

Sample Introduction : The gaseous sample is introduced into a high-vacuum chamber.

-

Microwave Radiation : The sample is irradiated with microwave radiation of a specific frequency.

-

Detection : The absorption of microwave radiation by the sample is detected, and the spectrum is recorded.

-

Analysis : The rotational transitions in the spectrum are assigned, and the rotational constants are determined. These constants are then used to derive the molecular geometry.[11]

Chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy is a particularly effective technique for studying these isomers as it allows for the simultaneous observation of multiple species.[2][3]

Matrix isolation is an experimental technique used to study reactive species by trapping them in an inert solid matrix at low temperatures.[12][13] This method allows for the acquisition of high-resolution infrared spectra of the isolated molecules.

The general procedure involves:

-

Sample Preparation : A gaseous mixture of the substance of interest (e.g., HNCS) and a large excess of an inert gas (e.g., argon or nitrogen) is prepared.

-

Deposition : This gas mixture is slowly deposited onto a cold window (typically at temperatures around 10-20 K).

-

Spectroscopic Measurement : The infrared spectrum of the isolated molecules in the matrix is recorded using an FTIR spectrometer.

-

Photolysis (Optional) : The matrix can be irradiated with UV light to induce isomerization or decomposition, allowing for the study of the photochemistry of the trapped species.[1]

Visualizations

Isomerization Pathway of [H, C, N, S] Isomers

The following diagram illustrates the relative energies of the four main isomers of this compound and the transition states connecting them, as determined by quantum chemical calculations. This provides a visual representation of the potential energy surface for their interconversion.

References

- 1. youtube.com [youtube.com]

- 2. Molecular polymorphism: microwave spectra, equilibrium structures, and an astronomical investigation of the HNCS isomeric family - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP03871A [pubs.rsc.org]

- 3. [1607.03799] Molecular Polymorphism: Microwave Spectra, Equilibrium Structures, and an Astronomical Investigation of the HNCS Isomeric Family [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. cbijournal.com [cbijournal.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. McGuire Research Group [mcguirelab.mit.edu]

- 12. mdpi.com [mdpi.com]

- 13. Matrix Isolation FTIR and Theoretical Study of Weakly Bound Complexes of Isocyanic Acid with Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

role of thiocyanic acid in origin of life theories

An In-depth Technical Guide on the Role of Thiocyanic Acid in Origin of Life Theories

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The origin of life remains one of the most profound questions in science. Theories attempting to unravel this mystery increasingly point towards a scenario of "systems chemistry," where the fundamental building blocks of life—nucleic acids, proteins, and lipids—arise concurrently from a common set of precursors and reaction pathways. Within this paradigm, sulfur-containing compounds have gained significant attention, and this compound (HSCN) and its conjugate base, thiocyanate (B1210189) (SCN⁻), have emerged as crucial players. This technical guide provides a comprehensive overview of the role of this compound in prebiotic chemistry, summarizing key experimental findings, detailing methodologies, and illustrating the chemical pathways that position it as a pivotal molecule in the genesis of biological molecules.

Introduction: Prebiotic Plausibility of this compound

For any molecule to be considered relevant to the origin of life, it must have been available on the primordial Earth. Thiocyanate meets this criterion through several plausible geochemical avenues. It has been detected in the interstellar medium and could have been delivered to early Earth via comets and meteorites.[1] Furthermore, abiotic synthesis is viable in environments thought to be widespread on the Hadean Earth. Experiments simulating atmospheric lightning and conditions near hydrothermal vents have demonstrated the synthesis of thiocyanate.[2][1][3][4] These deep-sea vents, with their rich chemical gradients, are considered prime locations for prebiotic synthesis.[3][5][6][7] The presence of thiocyanate in modern volcanic springs in Yellowstone further supports its likely formation in geothermal environments on the early planet.[4]

This availability, coupled with its reactivity, makes this compound a compelling starting point for the synthesis of more complex organic molecules.

Chemical Properties and Reactivity

This compound (HSCN) is a moderately strong acid (pKa ≈ 1.1) that exists in tautomeric equilibrium with isothis compound (HNCS), with the isothiocyanate form being predominant in the gas phase.[8] Its significance in prebiotic chemistry stems from its relationship with two foundational molecules: hydrogen cyanide (HCN) and hydrogen sulfide (B99878) (H₂S). It can be considered a product of their interaction and a key intermediate in what is known as "cyanosulfidic" chemistry. This chemical framework, championed by researchers like John Sutherland, proposes that a network of reactions involving cyanide and sulfide species, powered by ultraviolet (UV) light, can produce the precursors to ribonucleotides, amino acids, and lipids from a single carbon and nitrogen source (HCN).[9][10][11][12]

The diagram below illustrates the central position of thiocyanate within the broader geochemical context of early Earth.

Role in the Synthesis of Key Biomolecules

Thiocyanate is not merely a plausible prebiotic molecule; it is an active participant in synthetic pathways leading to a variety of essential biomolecules.

Amino Acid and Peptide Formation

Thiocyanate and related sulfur compounds are integral to the formation of amino acids and the subsequent ligation into peptides.

-

Direct Amino Acid Synthesis: Experiments have shown that UV irradiation of aqueous ammonium (B1175870) thiocyanate can produce the sulfur-containing amino acid methionine, filling a crucial gap in our understanding of how this class of biomolecule could have formed.[2]

-

Thioamide and Thioester Intermediates: A key step in modern theories of peptide formation is the generation of activated intermediates like thioamides and thioesters. Thiol-catalyzed reactions involving HCN and a sulfide source can produce thioformamide (B92385) with yields around 33%.[13] These thioamides are critical intermediates in the cyanosulfidic pathway to amino acids.[10][13] Furthermore, thioesters provide a robust, prebiotically plausible route for peptide bond formation in aqueous environments, overcoming the thermodynamic hurdles associated with dehydration reactions.[14][15]

The Cyanosulfidic Protometabolism Pathway

The most comprehensive theory incorporating this compound chemistry is the cyanosulfidic protometabolism. This model demonstrates how a common set of reagents (HCN, H₂S) and conditions (UV light, photoredox cycling with copper catalysts) could simultaneously generate precursors for all three major classes of biopolymers.[10][12] In this network, reductive homologation of HCN using H₂S as a reductant drives the synthesis forward. This shared chemical origin story elegantly solves the "chicken-or-egg" problem of whether proteins, RNA, or lipids arose first.

The diagram below provides a high-level overview of this unified chemical pathway.

Synthesis of Other Prebiotic Molecules

Beyond the primary biopolymers, thiocyanate chemistry contributes to the formation of other essential molecules. Heating ammonium thiocyanate in the presence of minerals like river sand or kaolin (B608303) has been shown to produce guanidine.[16] Guanidine is a component of larger molecules and has been implicated in prebiotic nucleic acid chemistry.

Interaction with Minerals: A Concentration Mechanism

A major challenge in origin of life theories is explaining how precursor molecules became sufficiently concentrated in the dilute "primordial soup" to react. Mineral surfaces are proposed to have played a crucial role by adsorbing and concentrating these molecules.[17][18] Thiocyanate readily participates in these interactions.

-

Adsorption onto Minerals: Studies have shown that thiocyanate adsorbs onto prebiotically abundant minerals such as forsterite (an olivine), magnetite, and ferrihydrite.[17][18][19] This process effectively concentrates thiocyanate from the surrounding water, making subsequent reactions more likely.

-

Influence on Mineral Formation: The presence of thiocyanate can influence the types of minerals that form. For instance, in simulated prebiotic syntheses of magnetite (an iron oxide), the addition of thiocyanate can lead to the formation of other iron minerals like goethite and ferrihydrite.[1][3][20] This highlights a dynamic interplay between dissolved ions and mineralogy on the early Earth.

The workflow for a typical experiment studying these interactions is outlined below.

Quantitative Data Summary

The following tables summarize key quantitative findings from experimental studies on the prebiotic role of thiocyanate.

Table 1: Thermodynamic and Kinetic Data for Thiocyanate Adsorption on Minerals

| Mineral | Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|---|

| Ferrihydrite | Activation Energy (Ea) | 23.8 kJ mol⁻¹ | Adsorption in artificial seawater | [17][18] |

| Ferrihydrite | Gibbs Free Energy (ΔG) | > 0 (Positive) | Suggests coupling to an exergonic process | [17][18] |

| Forsterite-91 | Gibbs Free Energy (ΔG) | < 0 (Negative) | Thermodynamically favorable adsorption | [18][19] |

| Forsterite-91 | Adsorption Model | Freundlich, Langmuir-Freundlich | Heterogeneous surface adsorption | [19] |

| Forsterite-91 | Rate Constant (k) | 2x higher in Mg²⁺/SO₄²⁻ rich seawater | Compared to Ca²⁺/Cl⁻ rich or ultrapure water |[19] |

Table 2: Reaction Yields in Prebiotic Synthesis Experiments

| Reaction | Product | Yield | Conditions | Reference(s) |

|---|---|---|---|---|

| Thiol-catalyzed thiolysis of HCN | Thioformamide | ~33% | pH ~7, Room Temperature | [13] |

| Thermal decomposition of NH₄SCN | Guanidine | Increased by 393% (seawater salts) | 120 °C, solid state with river sand | [16] |

| Thermal decomposition of NH₄SCN | Guanidine | Increased by 806% (transition metals) | 120 °C, solid state with river sand | [16] |

| Thermal decomposition of NH₄SCN | Reactant Decomposition | ~40% | 150 °C with river sand or kaolin |[16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

Protocol: Magnetite Synthesis in the Presence of Thiocyanate

This protocol is adapted from studies investigating the influence of thiocyanate on iron mineral formation under simulated prebiotic ocean conditions.[1][3][21]

-

Solution Preparation (Inert Atmosphere):

-

Solution 1: Dissolve 5.72 g (30 mmol) of ferrous chloride heptahydrate (FeCl₂·7H₂O) in 60 mL of deaerated ultrapure water. Heat to 90 °C.

-

Solution 2: Dissolve 4.49 g (80 mmol) of potassium hydroxide (B78521) (KOH) and 0.646 g (6.5 mmol) of potassium nitrate (B79036) (KNO₃) in 25 mL of deaerated ultrapure water. Heat to 90 °C.

-

Thiocyanate Stock: Prepare a solution of potassium thiocyanate (KSCN) to be added to Solution 1 to achieve the desired concentration (e.g., to yield a final concentration of 60 mmol).[1]

-

-

Synthesis:

-

Slowly add Solution 2 to Solution 1 at a rate of approximately 4 mL/min while maintaining constant stirring.

-

A dark precipitate will form. Continue stirring under an inert atmosphere for 40 minutes after the addition is complete.

-

-

Aging and Collection:

-

Transfer the resulting dispersion to a refrigerator at 5 °C and leave undisturbed for 24 hours.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the collected solid multiple times with deaerated ultrapure water to remove unreacted ions.

-

Dry the sample under vacuum for characterization.

-

Protocol: Thiocyanate Adsorption on Ferrihydrite

This protocol describes a typical batch adsorption experiment to quantify the interaction between thiocyanate and a mineral surface.[17]

-

Mineral Synthesis: Synthesize ferrihydrite by neutralizing a solution of ferric nitrate (e.g., 0.20 mol L⁻¹ Fe(NO₃)₃·9H₂O) with KOH (1.0 mol L⁻¹) at 75 °C until the pH reaches ~7.5. Filter and wash the resulting precipitate extensively with ultrapure water.

-

Adsorption Setup:

-

Prepare a stock solution of potassium thiocyanate in a medium simulating prebiotic seawater (e.g., containing high concentrations of Mg²⁺, Ca²⁺, and SO₄²⁻).[17]

-

In a series of sealed vials, add a known mass of the synthesized ferrihydrite (e.g., 50 mg).

-

Add a known volume (e.g., 2.0 mL) of the thiocyanate solution at a specific concentration (e.g., 720 mg L⁻¹).[20]

-

-

Equilibration:

-

Agitate the vials at a constant temperature for various time intervals (for kinetic studies) or until equilibrium is reached (for isotherm studies, typically 24-48 hours).

-

-

Analysis:

-

Centrifuge the vials to separate the mineral from the solution.

-